molecular formula C25H23ClN4O2S B4110798 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE

Cat. No.: B4110798
M. Wt: 479.0 g/mol
InChI Key: VKGQDPCYLOLAMK-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE is a complex organic compound that features a piperazine ring substituted with a chlorophenylsulfonyl group and a methylphenyl group

Preparation Methods

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the chlorophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methylphenyl group: The final step involves the coupling of the sulfonylated piperazine with 4-methylphenylphthalazine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE can be compared with similar compounds, such as:

    1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)benzene: This compound lacks the phthalazine ring, which may result in different biological and chemical properties.

    1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)pyridine: The presence of a pyridine ring instead of a phthalazine ring can alter the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c1-18-6-8-19(9-7-18)24-22-4-2-3-5-23(22)25(28-27-24)29-14-16-30(17-15-29)33(31,32)21-12-10-20(26)11-13-21/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQDPCYLOLAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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